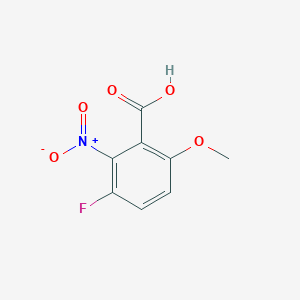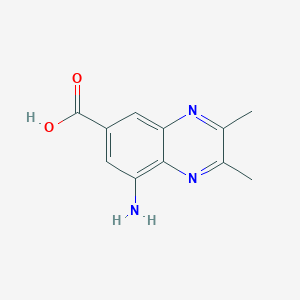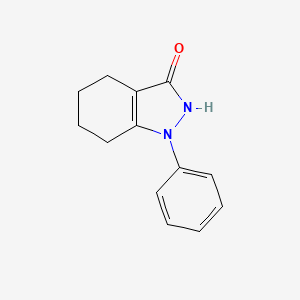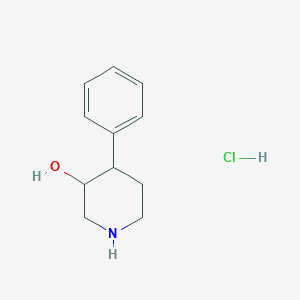
2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.68 g/mol . It belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the isoquinoline core, which can then be further functionalized to introduce the chloro and ethanol groups.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)acetaldehyde or 2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)acetic acid.
Reduction: Formation of 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in neuroinflammation, thereby exerting neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the chloro and ethanol groups.
8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethanol group.
2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)ethanol: Similar structure but lacks the chloro group.
Uniqueness
2-(8-Chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol is unique due to the presence of both the chloro and ethanol groups, which confer distinct chemical reactivity and biological activity. The chloro group can participate in substitution reactions, while the ethanol group can undergo oxidation and reduction reactions, making this compound versatile for various applications .
Eigenschaften
CAS-Nummer |
885268-71-3 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-(8-chloro-1,2,3,4-tetrahydroisoquinolin-4-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-2-9-8(4-5-14)6-13-7-10(9)11/h1-3,8,13-14H,4-7H2 |
InChI-Schlüssel |
NDSTTYGLXFFSBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CN1)C(=CC=C2)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)


![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)









